molecular formula C9H17NO B2370139 (2-Azaspiro[4.4]nonan-3-yl)methanol CAS No. 1782312-87-1

(2-Azaspiro[4.4]nonan-3-yl)methanol

Cat. No.: B2370139
CAS No.: 1782312-87-1
M. Wt: 155.241
InChI Key: VSXUEKKOQGVIRJ-UHFFFAOYSA-N
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Description

(2-Azaspiro[4.4]nonan-3-yl)methanol is a bicyclic compound that contains a nitrogen atom and a hydroxyl group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaspiro[4.4]nonan-3-yl)methanol typically involves the reaction of spirocyclic ketones with amines under specific conditions. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-Azaspiro[4.4]nonan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2-Azaspiro[4.4]nonan-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Azaspiro[4.4]nonan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Azaspiro[4.4]nonane): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    (2-Azaspiro[4.5]decane): Contains an additional carbon atom in the ring structure, altering its chemical properties and reactivity.

Uniqueness

(2-Azaspiro[4.4]nonan-3-yl)methanol is unique due to its specific ring structure and the presence of both a nitrogen atom and a hydroxyl group. This combination of features makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

2-azaspiro[4.4]nonan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUEKKOQGVIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(NC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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